水解酪蛋白
描述
Hydrolyzed casein proteins are highly purified proteins available in isolate form and have a high degree of hydrolysis . They are the predigested protein formulation par excellence in clinical nutrition, both in terms of digestibility, speed of absorption, and nitrogen retention, compared to all dairy-derived protein supplements . They contain all the 20 amino acids necessary for the most efficient protein synthesis .
Synthesis Analysis
During hydrolysis, the degree of hydrolysis in the casein hydrolysates increased rapidly in the initial 20 minutes, reached a plateau after 45 minutes, and then kept relatively constant for the rest of the hydrolysis . The relative percentage of the released peptides with molecular weight of over 50 kD significantly decreased with hydrolyzation, while those with MW of 30–50 kD and below 20 kD increased significantly .
Molecular Structure Analysis
The contents of α-helix and β-turn in the hydrolysates increased compared to the original casein . Moreover, the molecular flexibilities of the casein hydrolysates, estimated by the ratio of α-helix to β-structure, were lower than that of the original casein protein .
Chemical Reactions Analysis
The emulsifying properties generally showed improvements after hydrolysis . The DPPH free radical scavenging activity, reducing power, and inhibition of linoleic acid autoxidation were significantly enhanced after appropriate hydrolysis, while metal ion chelating effects were slightly attenuated .
Physical And Chemical Properties Analysis
At the studied conditions, papain and trypsin were more effective in hydrolyzing NaCas than pancreatin . The solubility of NaCas at acidic pH was improved, becoming pH-independent after 24h hydrolysis .
科学研究应用
免疫调节作用:水解酪蛋白已显示出调节免疫反应的潜力。Sütaş 等人进行的一项研究。(1996 年)发现用来自 Lactobacillus casei GG 的酶水解的牛酪蛋白抑制了淋巴细胞增殖,表明在调节对食物过敏中摄入蛋白质的超敏反应中发挥作用。
抗原性和物理性质:Mahmoud 等人(1992 年)研究了酪蛋白的酶水解对其抗原性和物理性质的影响。他们的研究结果表明水解酪蛋白的抗原性显着降低,表明其在低变应原配方和治疗应用中的潜在用途 (Mahmoud、Malone 和 Cordle,1992 年).
抗菌特性:李兴民(2006 年)的一项研究重点介绍了酪蛋白水解物的抗菌作用,特别是针对金黄色葡萄球菌和大肠杆菌,表明它们在开发新的抗菌剂或防腐剂方面的潜力 (李兴民,2006 年).
肽转运和蛋白水解途径:Kunji 等人对乳酸乳球菌的研究(1995 年)表明酪蛋白衍生肽通过寡肽转运系统的转运在蛋白水解途径中至关重要,突出了其在微生物蛋白质代谢中的重要性 (Kunji 等人,1995 年).
口服免疫治疗的低变应原性:水解酪蛋白保留了免疫原性,同时降低了抗原性,在基于肽的牛奶过敏口服免疫治疗中显示出前景,如 Ueno 等人的研究所示(2018 年) (Ueno 等人,2018 年).
ACE 抑制肽:已显示水解牛酪蛋白会产生 ACE 抑制肽,这表明它们在开发心血管健康功能性食品中的效用,正如 Corrons 等人的研究(2017 年) (Corrons 等人,2017 年).
食品和制药工业中的抗菌肽:酪蛋白水解物已被研究其抗菌活性,表明其在食品保鲜和药品中的潜在应用。Arruda 等人在一项研究中对此进行了探索(2012 年) (Arruda 等人,2012 年).
蛋白质结构和功能的改变:Wang 等人(2013 年)研究了酶水解与酪蛋白结构变化之间的关系,重点介绍了通过水解增强蛋白质的功能特性 (Wang 等人,2013 年).
抗糖尿病和抗氧化活性:酪蛋白水解物已显示出抗糖尿病和抗氧化活性,正如 Megrous 等人研究的那样(2020 年),为其在功能性食品和治疗剂中的应用提供了见解 (Megrous 等人,2020 年).
用于重新造林的鹿驱避剂:Kimball 等人(2008 年)证明水解酪蛋白可以成为有效的鹿驱避剂,为野生动物管理和保护领域做出贡献 (Kimball 等人,2008 年).
作用机制
Target of Action
Hydrolyzed caseins primarily target the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the regulation of blood pressure in the human body . The peptides derived from the enzymatic hydrolysis of caseins have inhibitory activity towards ACE, thus exhibiting anti-hypertensive potential .
Mode of Action
The enzyme caseinase is secreted out of the cells into the surrounding media, catalyzing the breakdown of casein, a milk protein, into small peptides and individual amino acids . These are then taken up by the organism for energy use or as building material . The hydrolyzed caseins interact with ACE, inhibiting its activity and thus exerting an anti-hypertensive effect .
Pharmacokinetics
The pharmacokinetics of hydrolyzed caseins involve their absorption, distribution, metabolism, and excretion (ADME). They pass directly and almost instantly from the intestine to the muscles . The exact ADME properties of hydrolyzed caseins and their impact on bioavailability are still under investigation.
Result of Action
The hydrolysis of casein results in the formation of peptides with antioxidant activity . These peptides can inhibit lipid oxidation through multiple pathways, including inactivation of reactive oxygen species, scavenging free radicals, chelation of pro-oxidative transition metals, and reduction of hydroperoxides . Moreover, the peptides derived from hydrolyzed caseins have been shown to enhance physical performance and endurance, stimulate protein synthesis during and after exercise, accelerate muscle recovery, and reduce delayed onset muscle soreness .
Action Environment
The action of hydrolyzed caseins can be influenced by various environmental factors such as pH, temperature, and the presence of other substances . For instance, at temperatures higher than 110 °C, phosphoseryl residues of caseins can be partially hydrolyzed . Furthermore, the pH and enzyme concentration significantly influence the production of calcium-chelating peptides . Understanding these factors can help optimize the hydrolysis process and enhance the functional properties of hydrolyzed caseins.
安全和危害
Hydrolyzed casein may cause slight transient irritation . Material may cause slight irritation on prolonged or repeated contact . A large dose may have the following effects: diarrhea, nausea, vomiting . Exposure to dust at high concentrations may have the following effects: irritation of nose, throat, and respiratory tract .
未来方向
属性
IUPAC Name |
(2R,3R,4S,5S,6S)-5-amino-2-[[(2R,3S,4R,6S,7R)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8?,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-PSDDYZKFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H](C2C(C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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